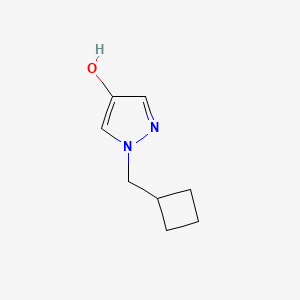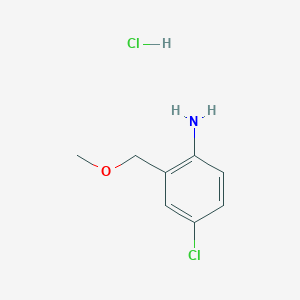
1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride
Vue d'ensemble
Description
1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C4H8N4.2ClH and a molecular weight of 185.06 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, which is known for its diverse applications in various fields of science and industry.
Méthodes De Préparation
The synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with formaldehyde and ammonium chloride under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is used in the production of polymers and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and disrupting biological pathways. This makes the compound effective in inhibiting the growth of microorganisms and in modulating biochemical processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride include:
2-(1-methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride: This compound has a similar structure but with an additional ethyl group, which may affect its reactivity and applications.
1-(5-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride: The presence of a phenyl group in this compound can enhance its binding affinity to certain targets.
4-amino-4H-1,2,4-triazole: This compound lacks the methyl group, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c1-8-4(2-5)6-3-7-8;;/h3H,2,5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQRDSSALKDZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile](/img/structure/B1435846.png)

![2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;oxalic acid](/img/structure/B1435848.png)



